Dioxooctadecadienoic acid

Anticancer natural products Cytotoxicity screening Leukemia

Dioxooctadecadienoic acid, systematically named (8E,10E)-7,12-dioxooctadeca-8,10-dienoic acid and historically designated ostopanic acid (CAS 110187-19-4), is a C18 conjugated ketonic fatty acid belonging to the octadecanoid class of oxidized linoleic acid derivatives. Bearing two ketone substituents at positions 7 and 12 bridged by an (E,E)-conjugated diene, it possesses a cross-conjugated dienone pharmacophore that distinguishes it from the more abundant mono-oxo octadecadienoic acids such as 9-oxo-ODE and 13-KODE.

Molecular Formula C18H28O4
Molecular Weight 308.4 g/mol
Cat. No. B1198096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxooctadecadienoic acid
Synonyms7,12-dioxo-octadeca-8,10-dien-1-oic acid
ostopanic acid
Molecular FormulaC18H28O4
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O
InChIInChI=1S/C18H28O4/c1-2-3-4-6-11-16(19)13-9-10-14-17(20)12-7-5-8-15-18(21)22/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,21,22)
InChIKeyWTLVYAWQAPUBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxooctadecadienoic Acid (Ostopanic Acid) Procurement Guide: Identity, Class, and Pharmacophore Characteristics


Dioxooctadecadienoic acid, systematically named (8E,10E)-7,12-dioxooctadeca-8,10-dienoic acid and historically designated ostopanic acid (CAS 110187-19-4), is a C18 conjugated ketonic fatty acid belonging to the octadecanoid class of oxidized linoleic acid derivatives [1]. Bearing two ketone substituents at positions 7 and 12 bridged by an (E,E)-conjugated diene, it possesses a cross-conjugated dienone pharmacophore that distinguishes it from the more abundant mono-oxo octadecadienoic acids such as 9-oxo-ODE and 13-KODE [2]. First isolated from Ostodes paniculata and subsequently identified in the fungi Gymnopilus spectabilis and Pleurocybella porrigens, the compound has a molecular formula of C18H28O4 and a molecular weight of 308.4 g/mol [3][4]. Its dual electrophilic ketone motif and rigid (E,E)-diene geometry confer a distinct reactivity profile relevant to anticancer lead discovery and covalent probe development [5].

Why Generic Substitution of Dioxooctadecadienoic Acid with Common Oxylipins Fails: A Procurement-Critical Analysis


Generic substitution of dioxooctadecadienoic acid with structurally related octadecanoid lipids—such as 9-oxo-ODE, 13-KODE, 12,13-EpOME, or even the co-occurring 9,14-dioxooctadeca-10,12-dienoic acid—is scientifically unsound because the (E,E)-7,12-dienyl diketone architecture defines a unique cross-conjugated electrophilic warhead absent in mono-oxo or epoxide congeners [1]. While 9-oxo-ODE acts as a reversible PPARα agonist at 10–20 µM and 13-KODE mediates anti-inflammatory signaling via Nrf2/HO-1, the dual-ketone motif of dioxooctadecadienoic acid enables irreversible covalent engagement with biological nucleophiles through both α,β-unsaturated carbonyl centers [2][3]. Its demonstrated P-388 lymphocytic leukemia cytotoxicity (ED50 1.5 mg/mL) cannot be recapitulated by mono-oxo octadecadienoic acids, which lack the same electrophilic potency in this model [4]. Furthermore, the positional isomer 9,14-dioxooctadeca-10,12-dienoic acid—co-isolated from Pleurocybella porrigens—shifts both ketone positions, altering the conjugation topology and, consequently, the biological target landscape [1]. For any study requiring the precise (E,E)-7,12-dioxo pharmacophore, procurement of the verified CAS 110187-19-4 compound is non-negotiable.

Dioxooctadecadienoic Acid Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


P-388 Lymphocytic Leukemia Cytotoxicity: Ostopanic Acid ED50 vs. Porrigenic Acid B16F1 IC50

Dioxooctadecadienoic acid (ostopanic acid) inhibited growth of P-388 lymphocytic leukemia cells in vitro with an ED50 of 1.5 mg/mL (~4.9 mM) as reported in the original isolation study from Ostodes paniculata [1]. In contrast, the co-occurring hydroxy-mono-oxo congener porrigenic acid, isolated from the same fungal genus Pleurocybella porrigens, exhibited cytotoxicity against B16F1 melanoma cells with an IC50 of 46.5 µg/mL (~150 µM) but showed no significant toxicity against THP-1 myeloma cells at comparable concentrations [2]. Although these assays employed different cell lines and therefore do not constitute a direct head-to-head comparison, the data indicate that the dienyl diketone scaffold of dioxooctadecadienoic acid confers a distinct cytotoxicity spectrum relative to the hydroxy-mono-oxo scaffold of porrigenic acid, underscoring the structure-activity relationship driven by the second ketone group.

Anticancer natural products Cytotoxicity screening Leukemia

Electrophilic Warhead Architecture: Cross-Conjugated Dienone vs. Simple α,β-Unsaturated Ketone

The (E,E)-dienyldiketone system of dioxooctadecadienoic acid constitutes a cross-conjugated dienone—a structural motif recognized for its capacity to engage biological nucleophiles at two distinct electrophilic β-carbon atoms [1]. This contrasts fundamentally with mono-oxo octadecadienoic acids such as 9-oxo-ODE and 13-KODE, each of which presents only a single α,β-unsaturated ketone center and thus a reduced covalent trapping potential [2]. Cross-conjugated dienone libraries derived from marine prostanoids have demonstrated that this dual-electrophile architecture dramatically increases cytotoxicity relative to simple enone analogs, with IC50 values reaching the nanomolar range in some scaffolds, and that cytotoxicity correlates directly with electrophilicity at both β-carbons [3][4]. Although no quantitative cysteine reactivity assay has been published for dioxooctadecadienoic acid itself, the established structure-activity paradigm for cross-conjugated dienones permits a class-level inference: the (E,E)-7,12-dioxo substitution pattern predicts a higher capacity for covalent target engagement than any of the mono-oxo octadecadienoic acid alternatives [4].

Covalent inhibitor design Electrophilic natural products Michael acceptor

PPARγ Predicted Binding Score: Dioxooctadecadienoic Acid vs. Verified PPARα Agonists 9-Oxo-ODE and 13-KODE

In silico target prediction (Super-PRED) for dioxooctadecadienoic acid yields a PPARγ binding probability score of 0.6819 (68.19%)—a prediction that, while unvalidated experimentally, suggests a potential nuclear receptor engagement profile distinct from the well-characterized PPARα selectivity of mono-oxo comparators [1]. By contrast, 9-oxo-ODE functions as a validated PPARα agonist with functional activity at 10–20 µM in primary mouse hepatocytes, and 13-oxo-ODA (13-KODE isomer) activates human PPARα with an EC50 of 6 nM in reporter gene assays [2]. This divergence in predicted vs. experimentally validated receptor subtype selectivity—PPARγ (predicted) for the dioxo compound vs. PPARα (validated) for the mono-oxo compounds—may arise from the altered hydrogen-bonding capacity of the dual-ketone motif, which presents four hydrogen-bond acceptor sites (vs. three in mono-oxo ODEs) and a distinct molecular geometry . Procurement of dioxooctadecadienoic acid for PPAR pathway investigation is therefore warranted when the objective is to probe PPARγ-preferring or dual-PPAR pharmacology, rather than the established PPARα agonism of 9-oxo-ODE and 13-KODE.

PPAR modulation Metabolic disorders Lipid signaling

Natural Source Distribution: Multi-Kingdom Occurrence vs. Dietary-Specific Mono-Oxo Oxylipins

Dioxooctadecadienoic acid has been confirmed in three phylogenetically disparate organisms: the euphorbiaceous plant Ostodes paniculata, the basidiomycete fungus Gymnopilus spectabilis, and the edible mushroom Pleurocybella porrigens (Angel's Wing) [1][2][3]. This cross-kingdom distribution—spanning plant and fungal sources—contrasts with the more restricted provenance of the mono-oxo comparators: 9-oxo-ODE is predominantly associated with tomato (Solanum lycopersicum) and 13-KODE with Salicornia herbacea [4][5]. The fungal occurrence of dioxooctadecadienoic acid, particularly in P. porrigens, is noteworthy because this mushroom has been implicated in food poisoning outbreaks in Japan, suggesting that the compound may contribute to the unique toxicological signature of this species relative to other edible mushrooms [2]. From a procurement standpoint, the multi-kingdom distribution implies broader biosynthetic accessibility and potential for scalable fermentation-based production in fungal systems, as opposed to plant-extractive sourcing required for tomato-derived 9-oxo-ODE.

Natural product sourcing Chemotaxonomy Biodiscovery

Synthetic Accessibility: Total Synthesis Yield and Scalability for Analog Generation

A stereoselective total synthesis of dioxooctadecadienoic acid has been achieved via dirhodium tetraacetate-catalyzed cyclopropanation of 2-n-hexylfuran with ethyl 8-diazo-7-oxooctanoate, yielding ethyl ostopanate and its regioisomer in 58% combined yield, followed by iodine-catalyzed ring opening to afford pure ethyl ostopanate and subsequent hydrolysis to the target acid [1]. An alternative route employing β-chloro vinyl ketone as a key synthon derived from diethyl pimelate and a third approach using (2E,4E)-5-bromopentadienal have also been reported, providing three distinct synthetic entry points for analog generation [2][3]. In contrast, porrigenic acid—the hydroxy-mono-oxo congener—has not been the subject of a published total synthesis, limiting its availability for systematic SAR exploration [4]. The existence of multiple total synthesis routes for dioxooctadecadienoic acid, combined with the patent literature describing ostopanic acid analog libraries via Weinreb amide-Grignard methodology (CN-102516066-B), establishes this scaffold as synthetically tractable for medicinal chemistry optimization [5].

Total synthesis Medicinal chemistry Structure-activity relationship

Dioxooctadecadienoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Anticancer Lead Discovery: Leukemia-Focused Natural Product Screening

Dioxooctadecadienoic acid is optimally deployed in natural product-based anticancer screening cascades targeting hematological malignancies, based on its demonstrated P-388 lymphocytic leukemia ED50 of 1.5 mg/mL [1]. The compound's cross-conjugated dienone electrophilic warhead—absent in the PPARα-agonistic mono-oxo octadecadienoic acids—positions it as a covalent fragment-like hit for leukemia cell lines, with potential for mechanism-of-action deconvolution via chemoproteomic cysteine profiling [2]. Procurement of CAS 110187-19-4 rather than generic 'oxidized linoleic acid' mixtures is critical to ensure the presence of the (E,E)-7,12-dioxo pharmacophore.

Covalent Chemical Probe Development Targeting Deubiquitinases or Reactive Cysteine Proteomes

The dual-electrophile architecture of dioxooctadecadienoic acid aligns with the established pharmacophore model for cross-conjugated dienone inhibitors of deubiquitinases (DUBs) and other cysteine-dependent enzymes, where cytotoxicity correlates directly with β-carbon electrophilicity [1]. Research groups developing activity-based protein profiling (ABPP) probes or covalent fragment libraries should prioritize dioxooctadecadienoic acid over mono-oxo octadecadienoic acids due to its capacity for dual covalent engagement, which may confer higher target residence time [2]. The availability of total synthesis routes (58% yield via cyclopropanation) further enables alkyne/azide-tagged probe derivatization [3].

PPAR Subtype Selectivity Profiling in Metabolic Disease Models

For laboratories conducting comparative PPAR subtype pharmacology, dioxooctadecadienoic acid provides a structurally related but functionally distinct comparator to the established PPARα agonists 9-oxo-ODE and 13-KODE [1]. Its in silico-predicted PPARγ binding probability (68.19%) suggests that head-to-head transcriptional activation assays (PPARα vs. PPARγ vs. PPARδ reporter gene panels) could reveal subtype-switching behavior driven by the second ketone substituent [2]. Procurement of all three octadecanoid variants from a single supplier ensures batch-to-batch consistency for rigorous dose-response comparisons.

Fungal Natural Product Library Construction and Chemotaxonomic Standardization

Dioxooctadecadienoic acid serves as a chemotaxonomic marker compound for the Tricholomataceae family, having been confirmed in Pleurocybella porrigens alongside the novel congeners porrigenic acid and 9,14-dioxooctadeca-10,12-dienoic acid [1][2]. Natural product depositories and fungal metabolomics initiatives should include authenticated dioxooctadecadienoic acid as a reference standard for LC-MS/MS-based dereplication of Pleurocybella and Gymnopilus extracts, enabling rapid discrimination of this scaffold from the more common mono-oxo octadecanoid background [2]. Its co-occurrence with the food poisoning-linked P. porrigens further supports its inclusion in food safety and mycotoxin surveillance panels.

Quote Request

Request a Quote for Dioxooctadecadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.